6-Bromo-1-hexanol

描述

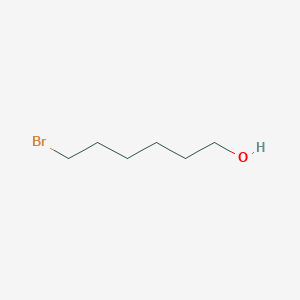

6-溴-1-己醇,也称为六亚甲基溴代醇,是一种有机化合物,其分子式为C6H13BrO。它是一种伯醇,在己醇链的第六个碳原子上连接一个溴原子。这种化合物通常用作有机和聚合物合成中的交联剂 .

准备方法

6-溴-1-己醇可以通过多种方法合成。一种常见的合成路线是在催化剂存在下,用氢溴酸与1-己醇反应。该反应通常在回流条件下进行,产物通过蒸馏提纯 。工业生产方法可能涉及类似的过程,但规模更大,反应条件经过优化,以最大限度地提高产率和纯度 .

化学反应分析

6-溴-1-己醇会发生多种类型的化学反应,包括:

亲核取代: 6-溴-1-己醇中的溴原子是一个良好的离去基团,使其易于发生亲核取代反应。

氧化: 在适当的条件下,羟基可以被氧化成相应的醛或羧酸。

还原: 通过去除溴原子,该化合物可以被还原成1-己醇。

酯化: 羟基可以与羧酸或其衍生物反应生成酯。

这些反应中常用的试剂包括叠氮化钠、苯酚、二氧化碳以及各种氧化剂和还原剂 。从这些反应中形成的主要产物包括6-叠氮-1-己醇、6-苯氧基-1-己醇和6-二乙基氨基-1-己醇 .

科学研究应用

Proteomics Research

6-Bromo-1-hexanol is utilized in proteomics for the preparation of nitric oxide-donating analogues of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). This application is crucial for studying potential anti-cancer properties related to colon cancer prevention .

Synthesis of Oligonucleotides

The compound acts as a cross-linker in the synthesis of cyclic, branched, and bicyclic oligonucleotides through click chemistry. This method enhances the stability and functionality of nucleic acid constructs, which are essential in genetic research and therapeutic development .

Synthesis of Bisphosphonates

Recent studies have explored the use of this compound in synthesizing bisphosphonates, compounds widely used for their medicinal properties, particularly in treating bone diseases. The synthesis involves treating brominated hexanoic acid with phosphonic acid derivatives, demonstrating the compound's relevance in pharmaceutical chemistry .

Case Study 1: Nitric Oxide Donating Analogs

A study highlighted the role of this compound in creating nitric oxide-donating analogs of Sulindac. These analogs were evaluated for their ability to induce apoptosis in cancer cells, showcasing potential therapeutic benefits beyond traditional NSAIDs .

Case Study 2: Oligonucleotide Synthesis

In a research project focused on developing novel oligonucleotide structures, researchers employed this compound as a cross-linker. The resulting cyclic oligonucleotides exhibited enhanced binding affinity and stability compared to linear counterparts, indicating significant advancements in nucleic acid technology .

作用机制

6-溴-1-己醇的作用机制主要归因于分子中溴原子的反应性。溴原子充当亲核试剂,引发底物攻击并生成溴鎓离子。这种溴鎓离子可以根据反应条件发生不同的反应 。羟基还允许进一步衍生化或用其他反应性官能团取代 .

相似化合物的比较

6-溴-1-己醇可以与其他类似化合物进行比较,例如:

- 4-溴-1-丁醇

- 7-溴-1-庚醇

- 2-溴乙醇

- 3-溴-1-丙醇

- 5-溴-1-戊醇

- 8-溴-1-辛醇

- 6-氯己醇

- 1-溴己烷

- 9-溴-1-壬醇

- 10-溴-1-癸醇

6-溴-1-己醇的独特之处在于它的特殊结构,包括在己醇链的第六个碳原子上连接一个溴原子。这种独特的定位允许在各个领域实现特定的反应性和应用 .

生物活性

6-Bromo-1-hexanol, a small molecule with the chemical formula CHBrO, has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

- Chemical Name: 6-bromohexan-1-ol

- CAS Number: 4286-55-9

- Molecular Weight: 181.07 g/mol

- Boiling Point: 105–106 °C (5 mmHg)

- Density: 1.384 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and cytotoxic effects. Below are key findings from recent research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 13 mg/mL |

| Bacillus subtilis | 18 mg/mL |

| Staphylococcus aureus | Notable inhibition at higher concentrations |

These results suggest that this compound could be effective in treating infections caused by these pathogens, although specific clinical applications remain to be established .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on cancer cell lines. The compound was tested against various cancer types, including colorectal adenocarcinoma cell lines:

| Cell Line | IC Value (µg/mL) |

|---|---|

| Caco-2 | 714.6 |

| DLD-1 | 254.3 |

These findings indicate that the compound may induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve several pathways:

- Membrane Disruption: The compound may disrupt microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation: It could induce oxidative stress in cancer cells, contributing to cytotoxicity.

- Enzyme Inhibition: Potential inhibition of specific enzymes involved in cell proliferation or survival pathways.

Case Studies

Several studies have explored the biological effects of halogenated alcohols similar to this compound:

- A comparative study on halogenated alcohols demonstrated that compounds with bromine substituents often exhibited enhanced antimicrobial activity compared to their chlorine counterparts.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-1-hexanol, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution reactions. For example, bromination of 1,6-hexanediol using hydrobromic acid (HBr) under controlled conditions can yield the compound. Purity optimization involves post-synthesis purification via column chromatography (e.g., using RP silica gel with ethanol/water eluent) to remove dibromide impurities, which are common in commercial batches . Solvent selection (e.g., DMF or dichloromethane) and reaction temperature control are critical to minimize side reactions .

Q. What spectroscopic methods are used to characterize this compound?

Structural elucidation relies on:

- Mass Spectrometry (MS): The molecular ion peak at m/z 181 (M⁺) and fragmentation patterns (e.g., loss of -OH [m/z 164] and subsequent Br elimination [m/z 83]) confirm the bromoalcohol structure .

- ¹H NMR: Peaks at δ 1.4–1.6 ppm (methylene protons adjacent to Br) and δ 3.6 ppm (hydroxyl-bearing terminal -CH₂) are diagnostic .

- TLC: Used to monitor reaction progress and detect impurities (e.g., dibromides) .

Q. How should this compound be handled to ensure stability during experiments?

The compound is moisture-sensitive and prone to oxidation. Store under inert gas (N₂/Ar) at ambient temperatures, and avoid prolonged exposure to light. Use anhydrous solvents (e.g., DMF) for reactions to prevent hydrolysis. Safety protocols include wearing nitrile gloves and working in a fume hood due to its irritant properties .

Advanced Research Questions

Q. How do impurities in commercial this compound affect reaction outcomes, and how can they be mitigated?

Commercial samples often contain dibromide impurities (e.g., 1,6-dibromohexane) due to incomplete synthesis. These can compete in reactions (e.g., alkylation), leading to byproducts. Mitigation strategies include:

- Pre-purification: Column chromatography with RP silica gel .

- In-situ monitoring: TLC or GC-MS to track impurity levels during synthesis .

- Alternative synthesis: Microreactor systems (e.g., borosilicate reactors with Teflon tubing) improve reaction homogeneity and reduce impurity formation .

Q. What catalytic systems enhance the efficiency of this compound in glycosylation or esterification reactions?

- Glycosylation: Trimethylsilyl triflate (TMSOTf) outperforms H₂SO₄ or trifluoroacetic acid, yielding higher product purity (85–90% vs. 60–70%) by minimizing acid-catalyzed side reactions .

- Esterification: Use of DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane improves acylation efficiency .

Q. How can continuous-flow microreactors improve the scalability of this compound synthesis?

Microreactors (e.g., borosilicate LTF V systems) enable precise control of residence time and temperature, critical for bromination reactions. Benefits include:

- Reduced side products: Enhanced mixing minimizes localized overheating, suppressing dibromide formation .

- Scalability: Modular setups allow parallelization for gram-to-kilogram synthesis without compromising yield .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Under acidic conditions, the hydroxyl group is protonated, reducing nucleophilicity and stabilizing the compound. In contrast, basic conditions deprotonate the -OH group, increasing susceptibility to elimination (forming 1-hexene) or substitution. Kinetic studies using deuterated solvents (e.g., D₂O) can track proton transfer pathways .

Q. How do isotopic labeling studies aid in tracing this compound’s metabolic or synthetic pathways?

¹³C or ²H labeling at the bromine-adjacent carbon enables tracking via NMR or MS. For example:

- Biodegradation studies: ¹³C-labeled this compound can monitor microbial degradation products in environmental samples.

- Reaction mechanisms: Deuterated analogs (e.g., this compound-d₂) reveal hydrogen-bonding effects in catalytic cycles .

Q. Data Contradiction Analysis

Q. Why do NMR and MS data sometimes conflict when characterizing this compound batches?

Discrepancies often arise from:

- Impurities: Dibromides or oxidation products (e.g., hexanal) can skew integration ratios in ¹H NMR .

- Solvent artifacts: Residual solvents (e.g., DMF) in MS may produce adduct peaks (e.g., [M+Na]⁺) .

- Deuterium exchange: In D₂O, the hydroxyl proton signal disappears, altering NMR interpretations .

Q. How can researchers resolve conflicting reactivity reports of this compound in literature?

Contradictory reactivity (e.g., variable yields in alkylation) may stem from:

- Batch variability: Commercial suppliers may have inconsistent impurity profiles .

- Reaction conditions: Moisture levels, solvent purity, or catalyst aging (e.g., TMSOTf hydrolysis) significantly impact outcomes .

- Validation: Reproduce experiments with rigorously purified samples and standardized protocols .

Q. Methodological Recommendations

属性

IUPAC Name |

6-bromohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMCSZXRVWDVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063397 | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 6-Bromo-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4286-55-9 | |

| Record name | 6-Bromo-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-1-hexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U3A1ZLY0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。